Target Selectivity vs. DGAT-1 Inhibitors
Unlike phenylcyclohexyl acetic acid derivatives such as compound 5k, which potently inhibit DGAT-1 with submicromolar activity (IC50 ~5 nM) and are developed for metabolic disorders [1], (2-Oxo-3-phenylcyclohexyl)acetic acid (RKN5755) shows no reported activity against DGAT-1. Instead, it was identified as a selective β-arrestin1 ligand through chemical array screening and functional assays [2]. This represents a divergent biological target within the same chemical class.
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | β-arrestin1 |
| Comparator Or Baseline | DGAT-1 |
| Quantified Difference | Target divergence |
| Conditions | Biochemical and functional assay profiling |
Why This Matters
Procurement based on scaffold similarity is insufficient; this compound's unique target profile enables research into cancer-stroma interactions rather than metabolic diseases.
- [1] Kwak, H. J., et al. Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4713-4718. View Source
- [2] Suvarna, K., et al. Identification of a small-molecule ligand of β-arrestin1 as an inhibitor of stromal fibroblast cell migration accelerated by cancer cells. Cancer Medicine, 2018, 7(3), 883–893. View Source
